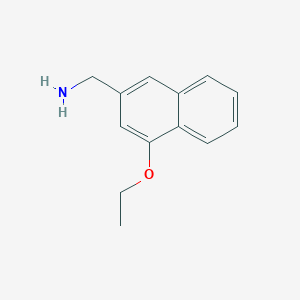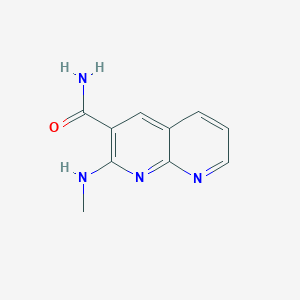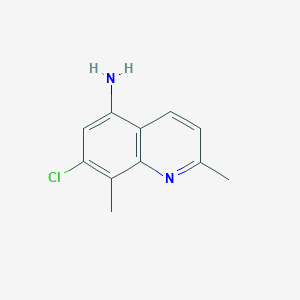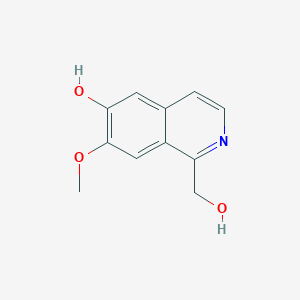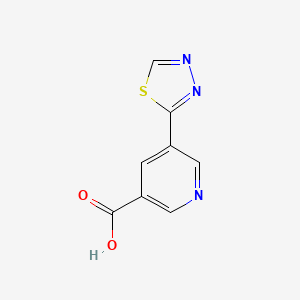
2-(Difluoromethyl)naphthalene-3-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)naphthalene-3-carboxaldehyde is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a difluoromethyl group attached to the second carbon of the naphthalene ring and a carboxaldehyde group attached to the third carbon. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-3-carboxaldehyde can be achieved through several methods. One common approach involves the difluoromethylation of naphthalene derivatives. This process typically uses reagents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the difluoromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Major Products Formed
Oxidation: 2-(Difluoromethyl)naphthalene-3-carboxylic acid.
Reduction: 2-(Difluoromethyl)naphthalene-3-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Difluoromethyl)naphthalene-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)naphthalene-3-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The difluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Naphthalenedicarboxaldehyde: A related compound with two aldehyde groups on the naphthalene ring.
2-(Difluoromethyl)naphthalene: Lacks the carboxaldehyde group but contains the difluoromethyl group.
Phthaldialdehyde: Contains two aldehyde groups on a benzene ring, similar in reactivity to naphthalene derivatives.
Uniqueness
2-(Difluoromethyl)naphthalene-3-carboxaldehyde is unique due to the presence of both the difluoromethyl and carboxaldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H8F2O |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
3-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-7,12H |
Clé InChI |
HVFXAIHOZQBMBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


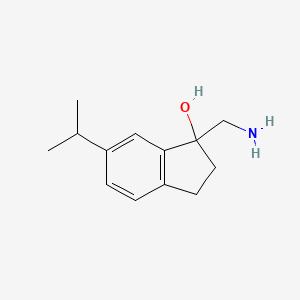

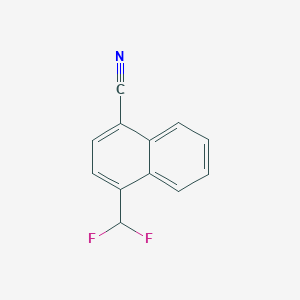
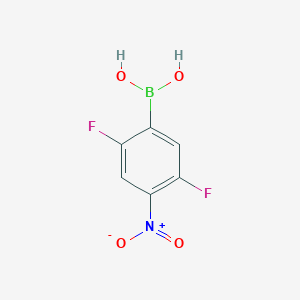
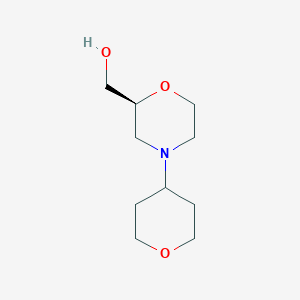
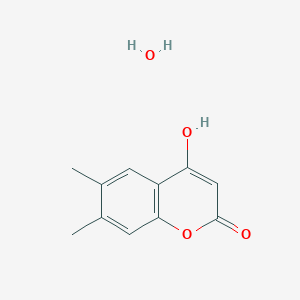
![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)
